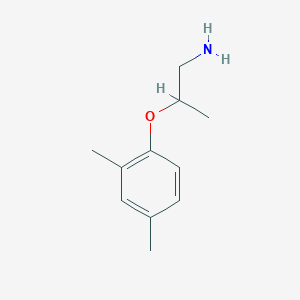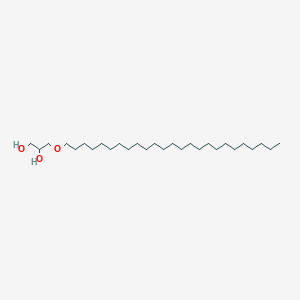![molecular formula C16H18O3 B14268589 {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol CAS No. 189438-16-2](/img/structure/B14268589.png)
{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol is an organic compound characterized by the presence of a benzyloxy group attached to a phenylene ring, which is further substituted with two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol typically involves the reaction of a benzyloxy-substituted phenyl compound with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the benzyloxy group activates the phenyl ring towards electrophilic attack by formaldehyde, leading to the formation of the hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Br₂ in CCl₄ for bromination, HNO₃ in H₂SO₄ for nitration.
Major Products
Oxidation: Formation of benzyloxy-substituted benzaldehydes or benzoic acids.
Reduction: Formation of benzyloxy-substituted benzyl alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzyloxy-substituted phenyl compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol exerts its effects involves interactions with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to the active site of cytochrome P450 enzyme lanosterol 14 α-demethylase in fungi, inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of hydroxymethyl groups.
5-(Benzyloxy)-2-(hydroxymethyl)phenol: Contains a single hydroxymethyl group and a hydroxyl group.
3-(Benzyloxy)benzyl alcohol: Lacks the second hydroxymethyl group.
Uniqueness
{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to similar compounds. This structural feature allows for a broader range of applications and potential for further functionalization.
Properties
CAS No. |
189438-16-2 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-5-(phenylmethoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C16H18O3/c17-9-14-6-15(10-18)8-16(7-14)12-19-11-13-4-2-1-3-5-13/h1-8,17-18H,9-12H2 |
InChI Key |
LOFCJRDRFJXXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=CC(=C2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


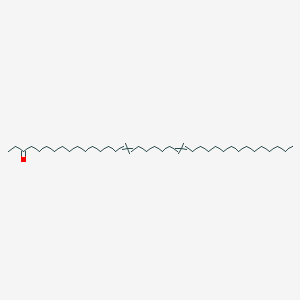
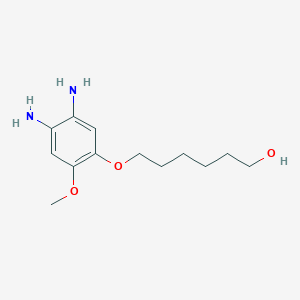
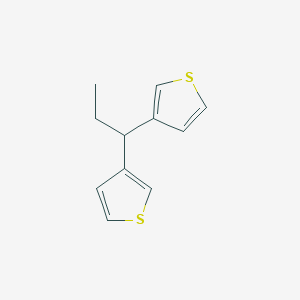
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
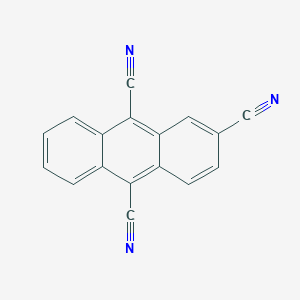
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)
![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
